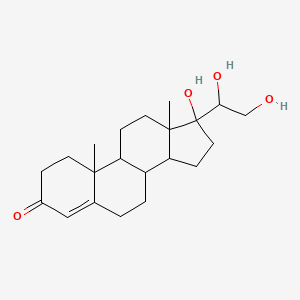
17,20,21-Trihydroxy-4-pregnen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17,20,21-Trihydroxy-4-pregnen-3-one: (chemical formula: C21H32O4) is a steroid compound. It belongs to the class of pregnane derivatives and is characterized by three hydroxyl groups at positions 17, 20, and 21 on the steroid backbone. Let’s explore its significance and applications.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized through various chemical routes. One common method involves the selective hydroxylation of pregnenolone or related precursors.
Enzymatic Synthesis: Enzymes such as cytochrome P450s play a crucial role in the biosynthesis of this compound in living organisms.
Steroid Precursors: Starting materials include pregnenolone or other related steroids.
- While industrial-scale production methods are not widely documented, research laboratories and pharmaceutical companies synthesize this compound for scientific investigations and potential applications.
Chemical Reactions Analysis
Reactions Undergone::
Oxidation: The hydroxyl groups make it susceptible to oxidation reactions.
Reduction: Reduction of the ketone group at position 3 may yield other derivatives.
Substitution: Substitution reactions can occur at various positions.
Hydroxylation: Enzymes (e.g., cytochrome P450s) or chemical oxidants (e.g., OsO).
Reduction: Sodium borohydride (NaBH), catalytic hydrogenation.
Substitution: Various reagents (e.g., halogens, amines).
- Other derivatives may form depending on reaction conditions.
17α,20β,21-Trihydroxy-4-pregnen-3-one: is the primary product.
Scientific Research Applications
Endocrinology: As a steroid, it plays a role in hormone regulation.
Fish Reproduction: Research suggests it functions as a maturation-inducing hormone (MIH) in fish, particularly in oocyte maturation.
Biomedical Research: Investigated for potential therapeutic applications.
Mechanism of Action
Molecular Targets: Receptors (e.g., glucocorticoid receptors).
Pathways: Modulates gene expression, cellular processes, and metabolic pathways.
Comparison with Similar Compounds
Uniqueness: Its specific hydroxylation pattern distinguishes it from related steroids.
Similar Compounds: Other hydroxylated pregnanes, such as cortisol and progesterone.
Properties
IUPAC Name |
17-(1,2-dihydroxyethyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-18,22,24-25H,3-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFSGLNHLVHCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871612 |
Source


|
| Record name | 17,20,21-Trihydroxypregn-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12002116.png)



![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12002137.png)

![({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)methane-1,1-dicarbonitrile](/img/structure/B12002140.png)



![2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid](/img/structure/B12002154.png)

![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)
